molecular formula C16H18O5 B3038162 Toddanone CAS No. 77636-08-9

Toddanone

Cat. No.: B3038162
CAS No.: 77636-08-9
M. Wt: 290.31 g/mol
InChI Key: RUCHZOCSENTTRO-UHFFFAOYSA-N
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Description

Contextualization within Natural Product Chemistry Research

Natural product chemistry is a scientific discipline dedicated to the study of naturally occurring substances, often derived from plants, microorganisms, and marine organisms. Toddanone fits squarely within this field as it is isolated from plant sources. biosynth.comchemfaces.commedchemexpress.com The study of natural products like this compound is crucial for discovering novel chemical structures and understanding their ecological roles and potential uses. Research in this area involves various techniques for extraction, separation, and characterization of these compounds. mdpi.comx-mol.net

Classification as a Coumarin (B35378) Derivative within Phytochemical Studies

This compound is classified as a coumarin derivative. chemfaces.commedchemexpress.com Coumarins are a class of naturally occurring phenolic compounds characterized by a benzopyran-2-one structure. nih.gov Phytochemistry, the study of chemicals derived from plants, involves the identification and characterization of such compounds. This compound's structure features a coumarin core with additional substituents, including methoxy (B1213986) groups and a modified alkyl chain. chemfaces.commedchemexpress.commdpi.comthegoodscentscompany.com This structural classification guides researchers in understanding its potential chemical reactivity and biological interactions based on the known properties of coumarins.

Historical Overview of Academic Investigations on this compound and Related Compounds

Academic investigations into this compound and related compounds have been ongoing for several decades. Early studies focused on the isolation and structural determination of this compound from its natural sources, particularly from plants of the Toddalia genus. chemfaces.commedchemexpress.comresearchgate.netnih.gov For instance, this compound was isolated from the root of Toddalia asiatica. chemfaces.commedchemexpress.com Research has also involved the study of other coumarins found in the same plant species, such as toddalolactone (B1682391), toddaculin (B1236729), and toddalenone, to understand the full spectrum of phytochemicals present and their potential synergistic or individual effects. nih.govnih.gov

Over time, research has expanded beyond simple isolation to include spectroscopic analysis for detailed structural confirmation, such as ¹H and ¹³C NMR spectroscopy. mdpi.com Investigations have also explored separation techniques, such as high-speed counter-current chromatography, for efficient isolation of this compound and other coumarins from complex plant extracts. mdpi.comx-mol.net More recent academic research has begun to explore the potential biological activities associated with this compound and its related coumarins, often employing in vitro studies and computational methods like molecular docking to understand their interactions with biological targets. nih.govresearchgate.netup.ac.zasemanticscholar.orgresearchgate.net

Table 1: Chemical Properties of this compound

PropertyValueSource
Molecular FormulaC₁₆H₁₈O₅ biosynth.comchemfaces.com
Molecular Weight290.31 g/mol biosynth.comchemfaces.com
CAS Number77636-08-9 biosynth.commedchemexpress.com
Physical FormCrystalline chemfaces.comguidechem.com
Solubility (Water)Very slightly soluble (0.26 g/L at 25 °C) guidechem.com

Table 2: Examples of Research Findings Related to this compound and Toddalia asiatica Coumarins

CompoundSource Plant PartResearch FocusSelected FindingSource
This compoundRootIsolation, Structure ElucidationIdentified as a coumarin from Toddalia asiatica. chemfaces.commedchemexpress.com chemfaces.commedchemexpress.com
This compoundNot specifiedMolecular Docking (HIV-1 RT)Showed binding affinity towards HIV-1 RT in computational studies. up.ac.zasemanticscholar.org up.ac.zasemanticscholar.org
This compoundRoot barkAntifeedant Activity (against Nudaurelia belina)Showed no antifeedant activity at 0.05% w/v. chemfaces.comajol.info chemfaces.comajol.info
This compoundRootAChE and Aβ aggregation inhibition (in silico)Exhibited mild to moderate inhibitory actions in computational studies. nih.govresearchgate.net nih.govresearchgate.net
ToddalolactoneRootIsolation, Structure ElucidationIsolated from Toddalia asiatica. nih.gov nih.gov
ToddalolactoneRoot barkAntifeedant Activity (against Nudaurelia belina)Exhibited antifeedant activity at 0.05% w/v. chemfaces.comajol.info chemfaces.comajol.info
ToddalolactoneRootAChE and Aβ aggregation inhibition (in silico)Exhibited mild to moderate inhibitory actions in computational studies. nih.govresearchgate.net nih.govresearchgate.net
ToddaculinRootIsolation, Structure ElucidationIsolated from Toddalia asiatica. nih.gov nih.gov
ToddaculinRoot barkAntifeedant Activity (against Nudaurelia belina)Showed no antifeedant activity at 0.05% w/v. chemfaces.comajol.info chemfaces.comajol.info
ToddalenoneRootIsolation, Structure ElucidationIsolated from Toddalia asiatica. nih.gov nih.gov
ToddalenoneNot specifiedMolecular Docking (HIV-1 RT)Showed binding affinity towards HIV-1 RT in computational studies. up.ac.zasemanticscholar.org up.ac.zasemanticscholar.org
IsopimpinellinRootIsolation, Structure ElucidationIsolated from Toddalia asiatica. nih.gov nih.gov
IsopimpinellinRootAChE and Aβ aggregation inhibition (in silico)Exhibited mild to moderate inhibitory actions in computational studies. nih.govresearchgate.net nih.govresearchgate.net

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

6-(2-hydroxy-3-methylbut-3-enyl)-5,7-dimethoxychromen-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18O5/c1-9(2)12(17)7-11-13(19-3)8-14-10(16(11)20-4)5-6-15(18)21-14/h5-6,8,12,17H,1,7H2,2-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RUCHZOCSENTTRO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=C)C(CC1=C(C=C2C(=C1OC)C=CC(=O)O2)OC)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18O5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

290.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Natural Occurrence and Advanced Isolation Methodologies of Toddanone

Botanical Sources and Distribution in Plant Genera

The presence of Toddanone has been primarily documented in specific genera within the Rutaceae family, commonly known as the citrus family.

The principal botanical source of this compound is Toddalia asiatica, a flowering plant species in the Rutaceae family. semanticscholar.orgnih.govphcogrev.comnih.gov Numerous phytochemical investigations have consistently identified the roots of T. asiatica as a rich reservoir of various coumarins, with this compound being a notable constituent. semanticscholar.orgnih.gov The isolation of this compound from the roots of this plant has been reported in several studies, contributing to the understanding of its chemical profile. semanticscholar.orgnih.gov

While Toddalia asiatica is the most well-documented source, evidence suggests the presence of this compound or its close derivatives in the genus Zanthoxylum, which also belongs to the Rutaceae family. A study on the chemical constituents of Zanthoxylum nitidum roots led to the isolation of 3'-hydroxythis compound, a derivative of this compound. This finding indicates that the core chemical structure of this compound is present in this Zanthoxylum species, suggesting a broader distribution of this coumarin (B35378) scaffold within the genus.

Optimized Extraction Protocols from Plant Biomass for Academic Research

The efficient extraction of this compound from plant material is a critical first step in its isolation and subsequent study. Research has focused on optimizing solvent selection and extraction techniques to maximize the yield of this and other related compounds.

The choice of solvent is paramount for the effective extraction of coumarins like this compound from plant biomass. Various solvents have been utilized, with the selection often depending on the polarity of the target compounds.

Ethanol and Methanol: These polar protic solvents are frequently employed for the extraction of coumarins from Toddalia asiatica. nih.gov Ethanolic extracts of the plant have been a common starting point for the isolation of its chemical constituents.

Dichloromethane/Methanol Mixtures: A combination of dichloromethane and methanol (1:1) has been used to extract compounds from the roots of Toddalia asiatica. panafrican-med-journal.com

Optimized Ethanol Extraction: A study focused on optimizing the extraction of 19 bioactive compounds from Toddalia asiatica found that a 65% aqueous ethanol solution was the most effective solvent. Further optimization of the extraction process determined the ideal conditions to be a solid-liquid ratio of 1:20 and an extraction time of 25 minutes. While this protocol was optimized for a range of compounds, it provides a strong foundation for the efficient extraction of this compound.

The following table summarizes the solvents and their applications in the extraction of compounds from Toddalia asiatica.

Solvent/Solvent SystemPlant PartExtraction MethodReference
95% EthanolLeavesSoaking for 72 hours nih.gov
Dichloromethane/Methanol (1:1)RootsMaceration panafrican-med-journal.com
65% Aqueous EthanolNot SpecifiedOptimized by single-factor and response surface methodology

Following extraction, a multistep purification process is necessary to isolate this compound from the complex mixture of phytochemicals present in the crude extract. These strategies typically involve various chromatographic techniques.

Preparative chromatography is a cornerstone of natural product isolation, allowing for the separation and purification of individual compounds in sufficient quantities for structural elucidation and bioactivity studies.

Column Chromatography: Initial purification steps often involve column chromatography using stationary phases like silica gel or Sephadex LH-20. This technique separates compounds based on their polarity or size, respectively.

High-Speed Counter-Current Chromatography (HSCCC): This advanced liquid-liquid chromatography technique has been successfully applied to the separation of coumarins, including this compound, from the roots of Toddalia asiatica. nih.govmdpi.com One reported method utilized a two-phase solvent system of n-hexane/ethyl acetate/methanol/water with a linear gradient elution to achieve efficient separation. nih.govmdpi.com

Preparative High-Performance Liquid Chromatography (HPLC): For final purification, preparative HPLC is often employed. A study on Zanthoxylum nitidum utilized a semi-preparative HPLC system with a C-18 column and a mobile phase of methanol and water to isolate 3'-hydroxythis compound. This demonstrates the utility of reversed-phase HPLC for the purification of this compound and its derivatives. Two-dimensional HPLC has also been effectively used for the separation of coumarin glycosides from Toddalia asiatica, highlighting the power of multi-dimensional chromatographic techniques for complex mixtures. mdpi.comnih.gov

The table below outlines the preparative chromatographic techniques used for the purification of this compound and related compounds.

Chromatographic TechniqueStationary Phase/Solvent SystemCompound(s) PurifiedPlant SourceReference
High-Speed Counter-Current Chromatography (HSCCC)n-hexane/ethyl acetate/methanol/water (linear gradient)This compound and other coumarinsToddalia asiatica roots nih.govmdpi.com
Semi-preparative HPLCC-18 column with Methanol/Water mobile phase3'-hydroxythis compoundZanthoxylum nitidum roots
Two-Dimensional HPLCPhenyl-bonded silica-based and octadecyl-bonded silica-based columnsCoumarin glycosidesToddalia asiatica mdpi.comnih.gov

Multistep Purification Strategies for Natural Products

Specialized Separation Approaches for Complex Mixtures

The isolation of this compound from its natural source, the root bark of Toddalia asiatica, presents a significant challenge due to the complex mixture of phytochemicals present in the plant extract. The initial extraction with hexane yields a crude mixture containing a diverse array of compounds, including numerous coumarins and alkaloids, which necessitates the use of specialized separation techniques to isolate the target ketone, this compound.

Following the initial hexane extraction, a systematic chromatographic approach is employed to separate this compound from the complex mixture. The primary method utilized is column chromatography , a fundamental and highly effective technique for the purification of individual components from a mixture. In the case of this compound, silica gel is used as the stationary phase. The separation relies on the differential adsorption of the compounds onto the silica gel and their varying solubility in the mobile phase.

A gradient elution technique is applied, where the polarity of the mobile phase is gradually increased. The process begins with a non-polar solvent, such as petroleum ether, and progressively introduces a more polar solvent, like ethyl acetate. This gradual change in solvent polarity allows for the selective elution of compounds based on their polarity. Less polar compounds travel down the column more quickly, while more polar compounds are retained on the silica gel for longer. This compound, being a ketone with moderate polarity, is eluted at a specific solvent concentration, allowing for its separation from other less polar and more polar constituents of the extract.

Fractions of the eluate are collected sequentially and monitored by Thin Layer Chromatography (TLC) to identify the fractions containing this compound. This meticulous process ensures that only the fractions with the desired compound are carried forward for further purification.

Purity Assessment and Yield Optimization in Isolation Studies

Purity Assessment:

The purity of the isolated this compound is ascertained through a combination of chromatographic and spectroscopic methods. High-Performance Liquid Chromatography (HPLC) is a key technique used to assess the purity of the final product. A pure sample of this compound will exhibit a single, sharp peak in the HPLC chromatogram, indicating the absence of significant impurities.

Spectroscopic techniques are indispensable for confirming the structural integrity of the isolated molecule. The primary methods used for the characterization of this compound are:

Nuclear Magnetic Resonance (NMR) Spectroscopy: Both ¹H NMR and ¹³C NMR spectra provide detailed information about the molecular structure, including the number and types of protons and carbons, and their connectivity. This data serves as a fingerprint for the compound, confirming its identity.

Mass Spectrometry (MS): This technique determines the molecular weight of this compound and provides information about its fragmentation pattern, further corroborating its structure.

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the functional groups present in the molecule, such as the characteristic carbonyl (C=O) group of the ketone.

Ultraviolet-Visible (UV-Vis) Spectroscopy: This method provides information about the electronic transitions within the molecule and is useful for confirming the presence of chromophores.

Yield Optimization:

The optimization of the yield of this compound from the root bark of Toddalia asiatica is a multifaceted process. Key factors that are manipulated to maximize the amount of pure compound obtained include:

Extraction Solvent: The choice of hexane as the extraction solvent is based on its ability to selectively dissolve this compound while minimizing the co-extraction of highly polar impurities.

Chromatographic Conditions: The parameters of the column chromatography, such as the choice of adsorbent (silica gel), the solvent system, and the gradient elution profile, are carefully optimized to achieve the best possible separation and minimize the loss of the target compound.

Fraction Collection and Analysis: Precise collection of fractions during chromatography and accurate analysis by TLC are crucial to prevent the loss of this compound-containing portions of the eluate.

While specific quantitative data on the yield of this compound from Toddalia asiatica is not extensively detailed in publicly available literature, the application of these optimized isolation and purification protocols is designed to maximize the recovery of the pure compound.

Interactive Data Table: Analytical Techniques for this compound

Analytical TechniquePurpose in this compound IsolationKey Information Obtained
Column ChromatographyPrimary purification of the crude extract.Separation of this compound from other phytochemicals.
Thin Layer Chromatography (TLC)Monitoring of column chromatography fractions.Identification of fractions containing this compound.
High-Performance Liquid Chromatography (HPLC)Final purity assessment.Quantifies the purity of the isolated this compound.
¹H and ¹³C NMR SpectroscopyStructural elucidation and confirmation.Detailed information on the molecular structure.
Mass Spectrometry (MS)Determination of molecular weight and structure.Confirms the molecular formula and fragmentation.
Infrared (IR) SpectroscopyIdentification of functional groups.Confirms the presence of the ketone functional group.
UV-Vis SpectroscopyAnalysis of electronic structure.Information on the chromophoric system.

Chemical Synthesis and Synthetic Route Investigations of Toddanone

Total Synthesis Approaches to the Toddanone Skeleton

Total synthesis of complex natural products like this compound typically involves a series of carefully designed chemical reactions to build the target molecule step-by-step from readily available starting materials. While specific details on the total synthesis of this compound are not extensively detailed in the provided search results, the concept of total synthesis for related coumarin (B35378) derivatives and natural products is a significant area of research. For instance, asymmetric total synthesis approaches have been developed for natural products like toddacoumalone, which shares a structural relationship with this compound as a coumarin derivative. nih.gov These approaches often involve key steps such as asymmetric cycloaddition reactions catalyzed by chiral catalysts to establish the core skeleton with the desired stereochemistry. nih.gov The development of such methodologies is crucial for accessing complex molecular architectures found in nature.

Semisynthesis from Precursor Coumarin Derivatives

Semisynthesis involves using a naturally occurring precursor molecule and performing chemical transformations to arrive at the desired target compound. Given that this compound is a coumarin derivative isolated from Toddalia asiatica, semisynthesis from related coumarins found in the same plant or other sources is a plausible approach. Research on coumarin derivatives frequently utilizes semisynthesis to create novel compounds with modified properties. For example, semisynthetic coumarin derivatives have been synthesized from coumarin-3-carboxylic acid through reactions with amino acid methyl esters using coupling reagents like N,N-dicyclohexylcarbodiimide (DCC) and 1-hydroxy-benzotriazole (HOBt). mdpi.com This highlights the general strategy of modifying existing coumarin scaffolds to generate a library of related compounds.

Exploration of Chemical Modifications in this compound Synthesis

Exploring chemical modifications in the synthesis of this compound or its derivatives allows for the investigation of structure-activity relationships and the potential generation of compounds with improved or altered properties. Chemical modification strategies applied to natural products and coumarin derivatives include reactions such as esterification, Fries rearrangement, and methylation. japsonline.com These modifications can alter the functional groups present on the coumarin skeleton, influencing factors like solubility, stability, and biological interactions. The application of such modifications to this compound could involve altering the hydroxyl group or the methoxy (B1213986) groups on the coumarin core, or modifying the side chain. Research into the chemical modification of coumarin derivatives has shown that modifications, such as the acylation or etherification of hydroxyl groups, can significantly change the biological activity of the compounds. mdpi.com

Optimization of Reaction Conditions for Synthetic Pathways

Optimizing reaction conditions is a critical aspect of chemical synthesis to maximize yield, improve purity, reduce reaction time, and enhance efficiency. princeton.eduprismbiolab.com This involves systematically investigating various parameters such as solvent, temperature, reaction time, concentration of reactants, and the choice of catalysts or reagents. princeton.eduprismbiolab.comresearchgate.netucla.edu For the synthesis of coumarin derivatives and related compounds, optimization studies have explored the effect of different oxidants, solvents, and reaction times to achieve the best balance between conversion and selectivity. scielo.br Traditional optimization often involves a trial-and-error approach or systematic variation of one factor at a time (OFAT). prismbiolab.com More advanced methods like Design of Experiments (DoE) and automated or data-driven optimization techniques are also employed to efficiently navigate the multidimensional parameter space and identify optimal conditions. princeton.eduprismbiolab.comucla.edu Applying these optimization strategies to the synthetic routes of this compound would be essential for developing practical and efficient synthesis methods.

Table 1: Examples of Reaction Parameters Explored in Chemical Synthesis Optimization

ParameterExamples of Variations InvestigatedReference(s)
SolventBenzene/acetone, acetonitrile (B52724), dichloromethane, ethanol japsonline.comresearchgate.netscielo.br
TemperatureRoom temperature, 130 °C researchgate.netscielo.br
OxidantSilver(I) oxide scielo.br
Additive/CatalystFormic acid, isonicotinic acid, Brønsted acids, chiral secondary amine catalysts nih.govresearchgate.net
Reaction Time4 hours, 8 hours, 20 hours researchgate.netscielo.br

Table 2: Selected Properties of this compound

PropertyValueSource
CAS Number77636-08-9 biosynth.comguidechem.comchemfaces.commedchemexpress.comthegoodscentscompany.com
Molecular FormulaC₁₆H₁₈O₅ biosynth.comguidechem.comchemfaces.commedchemexpress.comthegoodscentscompany.com
Molecular Weight290.31 g/mol biosynth.comguidechem.comchemfaces.commedchemexpress.com
PubChem CID15071017 guidechem.com
AppearanceCryst. guidechem.comchemfaces.com
Solubility (25 °C)Very slightly soluble (0.26 g/L) guidechem.com

Advanced Spectroscopic Techniques for Structure Determination

A combination of spectroscopic techniques provides complementary information to piece together the molecular puzzle. Each method probes different aspects of the molecule's properties, from the connectivity of its atomic framework to its three-dimensional arrangement in space.

Nuclear Magnetic Resonance (NMR) spectroscopy is one of the most powerful tools for elucidating the carbon-hydrogen framework of an organic molecule. By analyzing the chemical shifts, splitting patterns, and integration of signals in both ¹H and ¹³C NMR spectra, the connectivity of atoms can be determined.

For (R)-(+)-3-methylcyclopentanone, the ¹H NMR spectrum provides information about the different types of protons and their neighboring environments. The ¹³C NMR spectrum reveals the number of unique carbon atoms and their electronic environments.

Table 1: ¹H NMR Spectroscopic Data for (R)-(+)-3-methylcyclopentanone (Predicted data)

Chemical Shift (δ) ppm Multiplicity Integration Assignment

Table 2: ¹³C NMR Spectroscopic Data for (R)-(+)-3-methylcyclopentanone (Data sourced from spectral databases)

Chemical Shift (δ) ppm Assignment
~220 C=O (Carbonyl Carbon)
~45 CH₂ (adjacent to C=O)
~38 CH (methine)
~35 CH₂

High-Resolution Mass Spectrometry (HRMS) provides an extremely accurate measurement of a molecule's mass-to-charge ratio (m/z), which allows for the determination of its elemental formula. nist.gov The molecular formula for (R)-(+)-3-methylcyclopentanone is C₆H₁₀O, with a calculated molecular weight of approximately 98.14 g/mol . nist.govsigmaaldrich.com HRMS can confirm this with high precision.

Fragmentation analysis, often performed using techniques like tandem mass spectrometry (MS/MS), provides information about the molecule's structural components by breaking it into smaller, charged fragments. The fragmentation pattern of 3-methylcyclopentanone (B121447) would show characteristic losses, such as the loss of a methyl group or ethylene, helping to confirm the cyclic ketone structure. nist.gov

Table 3: HRMS Data for (R)-(+)-3-methylcyclopentanone

Parameter Value
Molecular Formula C₆H₁₀O
Exact Mass 98.0732 u
Key Fragment (m/z) 69 ([M-CHO]⁺)

UV-Vis spectroscopy measures the absorption of ultraviolet and visible light by a molecule. acs.org This technique is particularly useful for identifying the presence of chromophores, which are the parts of a molecule that absorb light. In the case of (R)-(+)-3-methylcyclopentanone, the carbonyl group (C=O) is the primary chromophore. Saturated ketones typically exhibit a weak absorption band corresponding to an n → π* electronic transition. nih.govacs.org

For 3-methylcyclopentanone, this absorption is observed in the UV region. The position of the absorption maximum (λ_max) can be influenced by the solvent environment. nih.govacs.org

Table 4: UV-Vis Spectroscopic Data for 3-Methylcyclopentanone

Solvent λ_max (nm) for n → π* transition
Gas Phase ~280-300

Electronic Circular Dichroism (ECD) is a critical technique for determining the absolute configuration of chiral molecules. It measures the differential absorption of left and right circularly polarized light by a chiral sample. nih.govresearchgate.net For a chiral ketone like (R)-(+)-3-methylcyclopentanone, the ECD spectrum is highly sensitive to the spatial arrangement of atoms around the stereocenter. nih.gov

The n → π* transition of the carbonyl group is electronically forbidden but magnetically allowed, making it particularly sensitive to the molecular asymmetry and thus a good probe for ECD. The sign of the Cotton effect (the positive or negative character of the ECD band) for this transition can be correlated to the absolute configuration of the molecule. Theoretical calculations are often used in conjunction with experimental ECD spectra to make an unambiguous assignment. researchgate.netchemicalbook.com Studies on (R)-(+)-3-methylcyclopentanone show a positive Cotton effect for the n → π* transition, which is characteristic of the (R) configuration in this system. nih.govchemicalbook.com

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. nih.gov The IR spectrum of (R)-(+)-3-methylcyclopentanone is characterized by a strong, sharp absorption band corresponding to the stretching vibration of the carbonyl (C=O) group. This is one of the most diagnostic peaks in the spectrum. Other characteristic absorptions include those for C-H stretching and bending vibrations. nist.gov

Table 5: Key IR Absorption Bands for 3-Methylcyclopentanone

Wavenumber (cm⁻¹) Vibration Type Functional Group
~1745 C=O stretch Ketone
~2870-2960 C-H stretch Alkane (CH, CH₂, CH₃)
~1460 C-H bend Alkane (CH₂)

Computational Approaches in Structural Elucidation

Computational chemistry plays a vital role in modern structural elucidation, often in tandem with experimental spectroscopic data. Methods like Density Functional Theory (DFT) are used to predict the geometries, energies, and spectroscopic properties of molecules. researchgate.net

For (R)-(+)-3-methylcyclopentanone, computational models are used to determine the relative energies of different conformers (e.g., equatorial vs. axial methyl group) and to calculate their theoretical NMR, IR, and ECD spectra. nih.govnih.govnih.gov By comparing these calculated spectra with the experimental data, a much deeper and more confident structural assignment can be made. For instance, theoretical calculations were essential in assigning the fine vibrational structure observed in the ECD spectrum of (R)-(+)-3-methylcyclopentanone and confirming its absolute configuration. researchgate.net The excellent agreement between the calculated and experimental optical rotation and ECD spectra for the (R) enantiomer provides definitive proof of its absolute stereochemistry. nih.govacs.org

Elucidation of the Molecular Structure of Toddanone

Elucidation of the Molecular Structure

Density Functional Theory (DFT) has become an indispensable computational method for investigating the structural and electronic properties of organic molecules. mdpi.comnih.gov It offers a balance between computational cost and accuracy, making it a standard technique for predicting molecular geometries, conformational preferences, and spectroscopic data. nih.govnih.gov By solving the Kohn-Sham equations, DFT can determine a molecule's ground-state electronic structure, which in turn provides access to critical parameters like molecular orbital energies, geometric configurations (bond lengths and angles), and vibrational frequencies. mdpi.com

The accuracy of DFT calculations is highly dependent on the chosen functional and basis set. mdpi.com A common and reliable combination for organic molecules is the B3LYP hybrid functional (Becke's three-parameter exchange function combined with the Lee–Yang–Parr correlation functional) paired with a basis set such as 6-311G or 6-311++G(d,p). mdpi.comnih.govresearchgate.net

Conformational Analysis

For flexible molecules, DFT is used to map the potential energy surface (PES) and identify stable conformers (energy minima) and the transition states that connect them. researchgate.net In a study on yatakemycin, a complex natural product, DFT calculations revealed two nearly isoenergetic conformers that were significantly more stable than others in the gas phase. nih.gov This type of analysis is crucial as the most stable conformer is typically the most populated and dictates the molecule's observed properties. The relative energies of different conformers determine their population at a given temperature, which can be calculated using the Boltzmann distribution.

Table 1: Hypothetical Relative Energies of this compound Conformers Calculated by DFT This table is illustrative and based on typical findings for similar organic molecules.

Conformer Method/Basis Set Relative Energy (kcal/mol)
Conformer A (Global Minimum) B3LYP/6-311++G(d,p) 0.00
Conformer B B3LYP/6-311++G(d,p) 1.52
Conformer C B3LYP/6-311++G(d,p) 3.89

Spectroscopic Property Prediction

DFT is a powerful tool for predicting various spectroscopic properties, providing valuable insights that aid in the interpretation of experimental data. researchgate.net Theoretical calculations can corroborate experimental findings and help assign specific spectral features to molecular motions or electronic transitions. nih.govwarwick.ac.uk

Vibrational Spectroscopy (FT-IR & Raman)

Harmonic vibrational frequency calculations using DFT can predict the infrared (IR) and Raman spectra of a molecule. nih.gov These calculated spectra are often in good agreement with experimental results, allowing for precise assignment of vibrational bands to specific functional groups and bond stretching or bending modes. mdpi.com For instance, in the study of 1-(4-Hydroxyphenyl)-3-phenylprop-2-en-1-one, DFT calculations successfully assigned the characteristic vibrational bands in its FT-IR and Raman spectra. mdpi.com Discrepancies between calculated (gas phase) and experimental (solid state) values can often be explained by the different physical states and the presence of intermolecular interactions in the solid phase. nih.gov

Table 2: Comparison of Selected Experimental and Calculated Vibrational Frequencies (cm⁻¹) for a Representative Chalcone Data based on findings for 1-(4-Hydroxyphenyl)-3-phenylprop-2-en-1-one. mdpi.com

Vibrational Mode Experimental FT-IR (cm⁻¹) Calculated FT-IR (cm⁻¹) Assignment
O-H Stretch 3225 3787 Phenolic hydroxyl group
C=O Stretch 1645 1708 Carbonyl group
C=C Stretch 1591 1656 Alkene group
C-H Rocking 1333 1350 Phenyl ring in-plane bend

Nuclear Magnetic Resonance (NMR) Spectroscopy

DFT calculations can also predict NMR chemical shifts (¹H and ¹³C). nih.gov The Gauge-Independent Atomic Orbital (GIAO) method is commonly employed within the DFT framework for this purpose. The calculated chemical shifts for a molecule's optimized geometry often show a strong correlation with experimental data, aiding in the structural confirmation of complex molecules. nih.govnih.gov For yatakemycin, the calculated NMR chemical shifts of carbonyl carbons and indole (B1671886) protons, which are highly sensitive to the molecular environment, were consistent with experimental observations. nih.gov

Table 3: Comparison of Selected Experimental and Calculated ¹³C NMR Chemical Shifts (ppm) for a Representative Chalcone This table is illustrative, based on general procedures described in the literature. nih.govnih.gov

Carbon Atom Experimental δ (ppm) Calculated δ (ppm)
C=O 189.5 190.2
C-α (alkene) 121.0 122.5
C-β (alkene) 144.8 145.3
C-1' (phenyl) 129.2 130.1

Electronic Spectroscopy (UV-Vis)

Time-Dependent Density Functional Theory (TD-DFT) is an extension of DFT used to predict electronic transitions, which correspond to the absorption bands observed in UV-Vis spectroscopy. researchgate.net These calculations can determine the maximum absorption wavelengths (λmax) and help interpret the electronic structure and π-conjugation within the molecule. researchgate.net

Biosynthetic Pathway Investigations of Toddanone

Proposed Biosynthetic Origins of Coumarins in Toddalia asiatica

Coumarins, including toddanone, are generally understood to be synthesized in plants primarily through the phenylpropanoid pathway. This central metabolic route in plants is responsible for the biosynthesis of a wide variety of secondary metabolites. The phenylpropanoid pathway begins with the deamination of phenylalanine, an aromatic amino acid, to form cinnamic acid. Through a series of enzymatic steps involving hydroxylation, methylation, and cyclization, cinnamic acid derivatives are converted into the coumarin (B35378) ring system.

In Toddalia asiatica, the presence of numerous prenylated and geranylated coumarins suggests that isoprenyl units are introduced into the coumarin core structure during their biosynthesis. wikidata.org This prenylation is a common modification in the biosynthesis of many plant secondary metabolites and expands the structural diversity and biological activities of coumarins found in this species. While the general framework of coumarin biosynthesis via the phenylpropanoid pathway is established, the specific sequence of modifications leading to this compound within T. asiatica requires further detailed investigation.

Enzymatic Transformations in this compound Biosynthesis

The biosynthesis of coumarins involves a series of enzymatic transformations catalyzed by various classes of enzymes. Based on the general coumarin biosynthetic pathway and the structures of coumarins found in Toddalia asiatica, key enzymatic activities are likely involved in this compound biosynthesis. These may include hydroxylases, methyltransferases, prenyltransferases, and cyclases.

Hydroxylases introduce hydroxyl groups onto the aromatic ring of phenylpropanoid precursors. Methyltransferases catalyze the addition of methyl groups, which are observed in the structure of this compound (5,7-dimethoxy-8-(3-methylbut-2-en-1-yl)coumarin), contributing to its specific substitution pattern. Prenyltransferases are crucial for attaching the isoprenyl (dimethylallyl) group to the coumarin scaffold, a characteristic feature of many T. asiatica coumarins, including this compound. wikidata.org Cyclases are involved in forming the pyrone ring of the coumarin structure.

While these enzyme classes are generally implicated in coumarin biosynthesis, the specific enzymes responsible for each step in the formation of this compound in Toddalia asiatica have not been fully characterized in the available literature. Research into identifying and characterizing these specific enzymes is essential for a complete understanding of the this compound biosynthetic pathway.

Genetic Studies of Biosynthetic Gene Clusters

The genes encoding the enzymes involved in the biosynthesis of secondary metabolites in plants are often organized into biosynthetic gene clusters (BGCs). These clusters facilitate the coordinated expression of the genes required for a specific metabolic pathway. Identifying the BGCs associated with coumarin biosynthesis in Toddalia asiatica would provide valuable insights into the genetic regulation and enzymatic machinery involved in the production of compounds like this compound.

Genomic and transcriptomic studies of T. asiatica could potentially reveal gene clusters containing sequences homologous to known genes involved in phenylpropanoid and coumarin biosynthesis, as well as genes encoding methyltransferases and prenyltransferases. However, specific genetic studies that have successfully identified and characterized the BGC directly responsible for this compound biosynthesis in Toddalia asiatica were not prominently detailed in the consulted literature. Research in this area would involve genome sequencing, transcriptome analysis, and functional characterization of candidate genes within identified clusters.

Isotopic Labeling Studies for Pathway Delineation

Isotopic labeling studies are powerful tools for elucidating biosynthetic pathways. By feeding plants with precursors labeled with stable isotopes (such as ¹³C or ²H), researchers can trace the incorporation of these isotopes into the final natural product. This allows for the identification of intermediates and the confirmation of proposed biosynthetic routes.

Mechanistic Investigations of Toddanone S Biological Activities in Vitro and in Silico

Modulation of Cellular Metabolism and Bioenergetic Processes

There is no available research detailing the effects of Toddanone on cellular metabolism and bioenergetics. Consequently, the following subsections remain unaddressed:

Neurological System Interactions

Similarly, no scientific literature was found to describe the interactions of this compound with the neurological system. The specific mechanisms of action outlined below are therefore unknown for this compound.

Amyloid Beta (Aβ) Aggregation Inhibition MechanismsNo research has been published detailing any potential role of this compound in the inhibition of amyloid-beta aggregation. The aggregation of amyloid-beta peptides is a key pathological hallmark of Alzheimer's disease.nih.govwikipedia.orgfrontiersin.orgVarious natural and synthetic compounds are being investigated for their ability to interfere with this process.frontiersin.org

Compound Names

Neuroprotective Effects in Cellular Models

Currently, there is no publicly available scientific literature detailing the neuroprotective effects of this compound in cellular models. Extensive searches of research databases did not yield any studies investigating the potential of this compound to protect neuronal cells from damage or degeneration in vitro.

Antiviral Mechanisms

There is no available research data to suggest that this compound possesses inhibitory activity against HIV-1 Reverse Transcriptase. Scientific literature does not currently contain studies evaluating this compound as a potential inhibitor of this key viral enzyme.

No studies have been published that analyze the binding interactions of this compound with viral enzymes, including HIV-1 Reverse Transcriptase. Consequently, there is no information on its binding affinity, potential binding sites, or mechanism of interaction with any viral enzymatic targets.

Antiproliferative Activity in In Vitro Cell Line Models

There is no scientific evidence available from in vitro studies to describe the effects of this compound on the proliferation of human leukemia cell lines HL-60, K562, and THP-1. Research into its potential cytotoxic or antiproliferative activity against these specific cancer cell lines has not been reported in the available literature.

Other Biological Interactions (e.g., Antifeedant Activity)

Investigations into other biological activities of this compound have included screening for antifeedant properties. In a study examining compounds isolated from the root bark of Toddalia asiatica, this compound was tested for its ability to deter feeding of the anomalous emperor moth, Nudaurelia belina. The research found that this compound, along with Toddaculine, exhibited no antifeedant activity at the tested concentration. scispace.com

Interactive Data Table: Antifeedant Activity of this compound

Compound Test Organism Concentration (% w/v) Outcome

Structure Activity Relationship Sar Studies of Toddanone and Its Analogues

Impact of Substituents on Coumarin (B35378) Scaffold Activity

The coumarin scaffold, the core structure of toddanone, is a privileged structure in medicinal chemistry due to its diverse biological activities mdpi.comnih.gov. The nature and position of substituents on this scaffold significantly influence the compound's interaction with biological targets and, consequently, its activity mdpi.com.

Role of Alkyl Chain and Functional Groups at Specific Positions (e.g., C-6, C-8)

Research on coumarins from Toddalia asiatica, including this compound, has highlighted the importance of substituents at positions C-6 and C-8 on the coumarin ring for their biological activities, particularly in the context of Alzheimer's disease-related targets like AChE and Aβ aggregation nih.gov.

Studies have shown that the presence of a long alkyl chain at position 6 or 8 can influence inhibitory activity. For example, coumarins substituted with a long alkyl chain at position 6 or 8 demonstrated the ability to inhibit AChE-induced Aβ aggregation, which was attributed to their potential to bind at both the catalytic anionic site and the peripheral active site of AChE researchgate.net.

Specifically, the presence of di-hydroxyl or carbonyl groups on a long alkyl chain at position 6, as seen in toddalolactone (B1682391) and this compound, resulted in enhanced activity comparable to toddaculin (B1236729) in inhibiting AChE-induced Aβ aggregation. This suggests a relationship between the hydrophilicity of substituents at position 6 and this particular inhibitory activity nih.gov.

Conversely, for the inhibition of self-induced Aβ aggregation, substitution with a higher lipophilic group at position 6 or 8 led to declined inhibitory potency. For instance, toddalenone (log P = 2.30) exhibited higher inhibitory activity than artanin (B14308) (log P = 3.03) and toddacoumaquinone (B3034185) (log P = 3.3) when comparing coumarins with different substituents at position 8 nih.gov.

The furan (B31954) substitution at positions 6-7, as in phellopterin, also showed higher inhibitory activity against self-induced Aβ aggregation compared to an OCH₃-substituted artanin. The furan ring may enhance binding affinity through electron delocalization nih.gov.

Influence of Lipophilicity on Biological Activity Profiles

Lipophilicity, a key physicochemical property, plays a significant role in the biological activity of compounds, affecting their absorption, distribution, metabolism, and excretion (ADME) profiles, as well as their interaction with targets pensoft.netnih.govmdpi.com. For coumarins from Toddalia asiatica, lipophilicity has been shown to impact their inhibitory activities against Aβ aggregation nih.gov.

For self-induced Aβ aggregation inhibition, lipophilicity was found to have an impact on inhibitory activity. Coumarins with a log P less than 2, such as fraxinol (B1674153) (log P = 1.51) and toddalolactone (log P = 1.84), showed less favorable effects with higher IC₅₀ values nih.gov. However, the relationship is not simply linear, suggesting that a balance between hydrophilic and lipophilic properties is important nih.gov. As mentioned earlier, higher lipophilicity at position 6 or 8 was associated with decreased inhibitory potency against self-induced Aβ aggregation nih.gov.

In contrast, for AChE-induced Aβ aggregation, the lipophilicity of the substitution group at position 8 appeared to play a role, with toddacoumaquinone (log P = 3.33) showing better activity than artanin (log P = 3.03) and toddalactone (log P = 3.34) nih.gov.

These findings underscore the complex relationship between lipophilicity and the specific biological target or pathway being modulated by these coumarins.

Interactive Table 1: Impact of Substituents and Lipophilicity on Aβ Aggregation Inhibition

CompoundSubstitution at C-6/C-8Log PSelf-Induced Aβ Aggregation IC₅₀ (µM)AChE-Induced Aβ Aggregation Activity
This compoundLong alkyl chain with di-hydroxyl or carbonyl at C-62.61< 100 (Potent) nih.govEnhanced activity nih.gov
ToddalolactoneLong alkyl chain with di-hydroxyl or carbonyl at C-61.84> 200 (Unfavorable) nih.govEnhanced activity nih.gov
TodalenoneSubstituent at C-82.30< 100 (Most potent) nih.gov-
ArtaninSubstituent at C-83.03> 100 nih.govModerate activity nih.gov
ToddacoumaquinoneSubstituent at C-83.33> 100 nih.govBetter activity than Artanin nih.gov
Fraxinol-1.51> 200 (Unfavorable) nih.gov-
PhellopterinFuran at C-6/C-7-< 100 (Most potent) nih.govSimilar to Artanin nih.gov

Comparative SAR with Other Coumarins from Toddalia asiatica

Toddalia asiatica is known to contain a variety of coumarins, including phellopterin, isopimpinellin, toddalolactone, toddaculin, toddacoumaquinone, toddalenone, this compound, artanin, and fraxinol nih.gov. Comparing the SAR of this compound with these other coumarins provides broader insights into the structural features that contribute to specific biological activities.

Studies evaluating these nine coumarins for activities related to Alzheimer's disease revealed that this compound, phellopterin, and toddalenone were among the most potent inhibitors of self-induced Aβ aggregation, with IC₅₀ values less than 100 µM nih.gov. This suggests that certain structural characteristics shared or present in these three compounds contribute favorably to this activity.

Comparisons between toddalenone, artanin, and toddacoumaquinone, all substituted at C-8, highlight the influence of the specific substituent and its lipophilicity on self-induced Aβ aggregation inhibition nih.gov.

Interactive Table 2: Comparative Activities of Toddalia asiatica Coumarins

CompoundSelf-Induced Aβ Aggregation IC₅₀ (µM)AChE Inhibitory ActivityAChE-Induced Aβ Aggregation Inhibitory Activity
This compound< 100 (Potent) nih.govMild to moderate researchgate.netEnhanced activity nih.gov
Phellopterin< 100 (Most potent) nih.govMild to moderate researchgate.netSimilar to Artanin nih.gov
Todalenone< 100 (Most potent) nih.govMild to moderate researchgate.net- nih.gov
Todalolactone> 200 (Unfavorable) nih.govMild to moderate researchgate.netEnhanced activity nih.gov
Todaculin- nih.govMild to moderate researchgate.net- nih.gov
Todacoumaquinone> 100 nih.govMild to moderate researchgate.netBetter activity than Artanin nih.gov
Artanin> 100 nih.govMild to moderate researchgate.netModerate activity nih.gov
Fraxinol> 200 (Unfavorable) nih.govMild to moderate researchgate.net- nih.gov
Isopimpinellin- nih.govMild to moderate researchgate.net- nih.gov

Computational SAR Methodologies

Computational approaches play an increasingly important role in SAR studies, allowing for the analysis of large datasets and the prediction of activity based on structural features capes.gov.br. These methodologies complement experimental studies and can provide deeper insights into the molecular basis of activity.

Activity Landscape Analysis for Structure-Activity Exploration

Activity Landscape Analysis (ALA) provides a visual and quantitative approach to explore SARs within compound datasets mdpi.comnih.gov. Activity landscapes graphically represent the relationship between chemical similarity and biological potency mdpi.com. These landscapes can reveal regions of smooth SAR, where small structural changes lead to small changes in activity, and activity cliffs, where small structural changes result in large changes in activity mdpi.comnih.gov.

Three-dimensional activity landscapes are particularly intuitive, adding an interpolated potency surface to a 2D projection of chemical space mdpi.com. The topology of this landscape can be associated with characteristic SAR features mdpi.com. Analyzing the activity landscape of this compound and its analogues, alongside other coumarins from Toddalia asiatica, could help visualize the SAR space and identify structural regions associated with favorable or unfavorable activity. Activity cliffs within this landscape would pinpoint specific structural modifications that lead to significant changes in potency, guiding further synthesis and optimization efforts mdpi.comnih.gov. Computational methods, including image analysis and machine learning techniques, are being developed to quantitatively compare activity landscapes and infer SAR characteristics from their topological features mdpi.comnih.gov.

Computational Chemistry and Molecular Modeling of Toddanone

Molecular Docking Investigations of Ligand-Target Interactions

Molecular docking is a computational method used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. researchgate.net This technique is critical in pharmacology for predicting how a ligand, such as Toddanone, will interact with a protein target. Studies have focused on docking this compound into the active site of Human Immunodeficiency Virus Type 1 Reverse Transcriptase (HIV-1-RT), a crucial enzyme for viral replication, to assess its inhibitory potential. researchgate.netresearchgate.net

Binding affinity measures the strength of the interaction between a ligand and its target. researchgate.net In molecular docking studies, this is often expressed as the free energy of binding (ΔG), where a more negative value indicates a stronger and more favorable interaction. researchgate.netresearchgate.net this compound has been identified as a potent inhibitor of HIV-1-RT (PDB ID: 1REV) through these computational screening methods. researchgate.net

The analysis revealed that this compound exhibits a significant binding affinity for the enzyme's active site. researchgate.net The calculated free energy of binding provides a quantitative measure of this interaction, suggesting that this compound can form a stable complex with HIV-1-RT, which is a prerequisite for inhibitory activity. researchgate.net

CompoundTarget ProteinPDB IDBinding Affinity (ΔG) in kcal/mol
This compoundHIV-1 Reverse Transcriptase1REV-8.21

This interactive table summarizes the binding affinity of this compound with its molecular target as determined by molecular docking studies. researchgate.net

Beyond just the strength of the binding, molecular docking elucidates the specific molecular interactions, such as hydrogen bonds and hydrophobic interactions, that stabilize the ligand-protein complex. Identifying the key amino acid residues in the target's binding site that interact with the ligand is crucial for understanding the mechanism of inhibition. researchgate.net

For the this compound-RT complex, docking studies have identified several key amino acid residues within the binding pocket that form crucial interactions. These interactions anchor the this compound molecule in a specific conformation that is believed to be responsible for its inhibitory effect. The analysis shows that this compound forms two hydrogen bonds with the residues Lysine 101 (LYS101) and Proline 236 (PRO236) of the HIV-1-RT enzyme. researchgate.net

CompoundTarget ProteinInteracting ResidueInteraction Type
This compoundHIV-1 Reverse TranscriptaseLYS101Hydrogen Bond
This compoundHIV-1 Reverse TranscriptasePRO236Hydrogen Bond

This interactive table lists the key amino acid residues of HIV-1 Reverse Transcriptase that form stabilizing interactions with this compound. researchgate.net

Molecular Dynamics Simulations for Complex Stability and Conformational Dynamics

While molecular docking provides a static snapshot of the ligand-protein interaction, molecular dynamics (MD) simulations offer a dynamic view, simulating the movement of atoms and molecules over time. nih.gov This technique is used to assess the stability of the docked complex and to study the conformational changes that may occur upon ligand binding. researchgate.netnih.gov

MD simulations were performed on the this compound-RT complex to validate the docking results and to assess the stability of the predicted binding pose over time. researchgate.net A key metric for evaluating stability is the Root Mean Square Deviation (RMSD), which measures the average deviation of the protein's backbone atoms from their initial position over the course of the simulation. nih.gov A stable RMSD value over time suggests that the complex has reached equilibrium and remains intact. nih.gov

MD simulations also provide insights into the flexibility of different regions of the protein and how this is affected by ligand binding. nih.gov The Root Mean Square Fluctuation (RMSF) is calculated for each amino acid residue to identify regions of the protein that are more or less flexible. researchgate.net

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to find a mathematical relationship between the chemical structure of a compound and its biological activity. By analyzing a series of compounds with known activities, QSAR models can be developed to predict the activity of new, untested compounds. These models use molecular descriptors, which are numerical representations of the chemical and physical properties of a molecule.

As of the current literature surveyed, no specific QSAR models have been developed and published for this compound. While QSAR studies have been conducted on various classes of alkaloids to predict their toxicity or other biological activities, a targeted study focusing on this compound and its derivatives to predict anti-HIV activity has not been identified. researchgate.net The development of such a model would require a dataset of structurally related compounds with experimentally determined activities against a specific target, which would then be used to build a predictive model for designing novel analogs with potentially enhanced potency.

Development of Predictive Models for Biological Activity

Based on currently available scientific literature, there are no specific studies detailing the development of predictive Quantitative Structure-Activity Relationship (QSAR) models for the biological activity of this compound.

Descriptor Selection and Validation in QSAR

As no QSAR models for this compound have been reported, there is no information on the selection and validation of molecular descriptors for this compound in a QSAR context.

Virtual Screening for Identification of Novel Bioactive Scaffolds

There is no available research that has utilized the this compound structure as a query for virtual screening to identify novel bioactive scaffolds.

Computational Prediction of Molecular Properties for Research Applications

Computational methods have been employed to predict the molecular properties of this compound, primarily to assess its potential as a drug candidate. A key study investigating alkaloids from Toddalia asiatica for their inhibitory effects on HIV-1 reverse transcriptase (HIV-1-RT) performed molecular property prediction and drug-likeness score analysis for this compound and related compounds. science.govacs.org

The drug-likeness model score for this compound was found to be positive, indicating its potential as a therapeutic agent. science.gov This score is often calculated based on molecular descriptors that are known to influence a compound's pharmacokinetic and pharmacodynamic properties. In this study, this compound, along with a related compound toddanol, exhibited favorable drug-likeness scores which were comparable to the standard anti-HIV drug, zidovudine. science.govacs.org

Key molecular properties predicted for this compound in comparison to other compounds from the study are detailed below. The analysis included adherence to Lipinski's rule of five, which is a set of guidelines to evaluate drug-likeness and determine if a chemical compound with a certain pharmacological or biological activity has properties that would make it a likely orally active drug in humans. science.gov The molecular property screening of 12 alkaloids, including this compound, satisfied Lipinski's rule of five. science.gov

Table 1: Predicted Molecular Properties and Drug-Likeness Scores

Compound Molecular Weight (g/mol) LogP Number of Hydrogen Bond Donors Number of Hydrogen Bond Acceptors Number of Rotatable Bonds Drug-Likeness Model Score
This compound 290.31 3.14 1 4 2 0.11
Toddanol 292.33 2.85 2 4 2 0.23
Zidovudine (Standard) 267.24 -0.03 2 6 2 0.28

Data sourced from Priya et al. (2015). science.govacs.org

Furthermore, molecular docking and molecular dynamics (MD) simulations were conducted to understand the binding interaction of this compound with the active site of HIV-1-RT. science.govacs.org Molecular docking studies predicted a binding energy of -6.02 kcal/mol for this compound with HIV-1-RT. science.gov While toddanol showed a higher binding affinity, the study identified this compound as a potent inhibitor of the enzyme. science.govacs.org Subsequent molecular dynamics simulations were performed to assess the stability of the this compound-RT complex. The results indicated that while the complex was stable, the toddanol-RT complex exhibited greater stability and stronger hydrogen bonding over the simulation period. science.govacs.org

These computational predictions of molecular properties and interaction dynamics are crucial in the early stages of drug discovery for prioritizing compounds for further experimental investigation.

Chemical Derivatization and Synthesis of Toddanone Analogues for Research

Design Principles for Modifying the Toddanone Core Structure

The design of this compound analogues is primarily guided by the need to explore the impact of structural variations on its biological activities, such as the inhibition of acetylcholinesterase (AChE) and amyloid-beta (Aβ) aggregation related to Alzheimer's disease, and anti-HIV-1 reverse transcriptase (RT) activity. nih.govresearchgate.netup.ac.zascience.govresearcher.lifeacs.orgtsijournals.comphcog.comscience.govmfd.org.mkscience.govnih.gov

Structure-activity relationship studies on coumarins from Toddalia asiatica, including this compound, have highlighted the significance of substituents at positions 6, 7, and 8 of the coumarin (B35378) core. nih.govresearchgate.netmfd.org.mk These positions are key targets for chemical modification. For instance, the lipophilicity of substituents, particularly at position 6, has been shown to influence inhibitory activity against Aβ aggregation. nih.gov The presence of specific functional groups, such as di-hydroxyl or carbonyl groups on the alkyl chain at position 6, similar to the structure of this compound, can contribute to enhanced activity. nih.gov Conversely, replacing a hydroxyl group with a long alkyl chain may negatively impact activity, potentially due to decreased electrostatic interactions and increased steric hindrance at the binding site of target enzymes like AChE. nih.gov The inclusion of a furan (B31954) ring fused to positions 6 and 7 has also been observed to improve inhibitory activity in related coumarins. nih.gov

For anti-HIV-1 RT activity, molecular docking studies comparing this compound and related compounds like toddanol have provided insights into potential binding modes and key interactions with the enzyme. phcog.comnih.gov These studies suggest that factors such as the number of rotatable bonds and the resulting flexibility of the molecule can influence its interaction with the target protein and contribute to its predicted drug-likeness score. up.ac.zascience.govresearcher.lifeacs.orgphcog.comscience.govnih.gov Analyzing the stability of the protein-ligand complex and the nature of interactions, such as hydrogen bonds and hydrophobic contacts, informs the rational design of analogues with potentially improved binding affinity and efficacy. phcog.comnih.gov

Based on these findings, design principles for modifying the this compound core structure often involve:

Modifications to the alkyl chain at position 6, varying its length, branching, and incorporating different functional groups (e.g., hydroxyl, carbonyl).

Alterations to the methoxy (B1213986) groups at positions 5 and 7.

Exploration of substituents or fused rings at position 8 or across positions 6-7.

Introduction of features that modulate lipophilicity and polarity to optimize interactions with specific biological targets.

Synthesis of Structure-Activity Relationship (SAR) Probes

The synthesis of this compound analogues serves to create a library of compounds with systematic structural variations. These compounds act as SAR probes, allowing researchers to systematically evaluate how each modification affects biological activity. While specific detailed synthetic procedures for a wide range of this compound analogues are not extensively detailed in the immediately available search results, the mention of multiple synthetic routes for this compound itself chemicalbook.com and the evaluation of various coumarins from Toddalia asiatica nih.govnih.govresearchgate.net indicate that synthetic efforts are undertaken in this field.

The process typically involves:

Isolation of this compound from natural sources or its total synthesis as a starting point.

Chemical reactions to introduce, remove, or modify functional groups at specific positions of the this compound core. This can involve techniques such as alkylation, acylation, oxidation, reduction, andSuzuki coupling, among others, depending on the desired modification.

Synthesis of entirely novel analogues that retain the core coumarin structure but feature different side chains or substitution patterns based on the design principles derived from initial SAR data and computational studies like molecular docking. phcog.comnih.gov

Purification and characterization of the synthesized analogues using spectroscopic methods (e.g., NMR, MS) and chromatographic techniques.

The synthesized analogues are then subjected to a range of biological assays to determine their potency and efficacy against specific targets, such as AChE, Aβ aggregation, or HIV-1 RT. nih.govresearchgate.netphcog.comnih.gov By correlating the structural variations with the observed biological activities, researchers can establish SARs, identifying key structural features essential for activity and guiding the design of subsequent generations of analogues with improved properties. For example, studies have evaluated the inhibitory effects of this compound and other coumarins on self-induced Aβ aggregation, providing IC50 values that contribute to SAR analysis. nih.gov

Table 1: Inhibitory Effects of Selected Coumarins on Self-Induced Aβ₁₋₄₂ Aggregation nih.gov

CompoundIC₅₀ (µM)
This compound< 100
Phellopterin< 100
Toddalenone< 100
Toddalolactone (B1682391)> 200
Fraxinol (B1674153)> 200
Toddaculin (B1236729)Not specified, but activity comparable to toddalolactone and this compound

Note: IC₅₀ values are approximate based on reported ranges and comparisons.

Molecular docking studies also provide detailed research findings on the predicted interactions between this compound and its analogues with target proteins, offering insights into binding affinities and modes of action. phcog.comnih.gov These computational studies complement the synthetic efforts and biological evaluations in the SAR exploration process.

Development of Bioconjugates for Mechanistic Investigations

The development of bioconjugates involving this compound or its analogues can be a powerful approach for detailed mechanistic investigations. Bioconjugation involves the covalent or non-covalent linking of a small molecule (like this compound) to a biomolecule, such as a protein, peptide, or nucleic acid. These conjugates can serve various purposes in research, including:

Target identification and validation: Attaching a label (e.g., fluorescent tag, radioactive isotope) to this compound can help identify the specific proteins or cellular components it interacts with in vitro or in vivo.

Imaging and localization studies: Bioconjugates can be used to visualize the distribution and localization of this compound within cells or tissues.

Proximity ligation assays: Conjugates can facilitate the study of interactions between this compound and its binding partners in their native cellular environment.

Delivery systems: Conjugating this compound to a carrier molecule can potentially improve its solubility, stability, or targeted delivery to specific cells or tissues for research purposes.

Advanced Analytical Methodologies for Toddanone Research

Chromatographic Techniques for Trace Analysis and Quantification

Chromatography is a fundamental separation technique extensively used for the analysis of complex mixtures. wikipedia.org For the trace analysis and quantification of Toddanone, high-performance liquid chromatography (HPLC) and ultra-high-performance liquid chromatography (UHPLC) coupled with mass spectrometry (MS) are indispensable tools. researchgate.netijsat.org These methods offer high resolution and sensitivity, enabling the detection of this compound at very low concentrations. nih.gov

The development of a robust chromatographic method for this compound would involve the careful selection of the stationary phase, mobile phase composition, and detector. A reversed-phase C18 column is often a suitable starting point for the separation of moderately polar compounds like many natural products. The mobile phase typically consists of a mixture of water and an organic solvent, such as acetonitrile (B52724) or methanol, with the gradient elution being optimized to achieve the best separation from other components in the sample matrix.

For trace analysis, coupling the liquid chromatography system to a tandem mass spectrometer (LC-MS/MS) provides exceptional selectivity and sensitivity. nih.gov This technique allows for the specific detection of this compound based on its unique mass-to-charge ratio and fragmentation pattern, minimizing interference from other compounds. nih.gov

Detailed Research Findings:

A hypothetical study focused on quantifying this compound in a plant extract might utilize a UHPLC-MS/MS method. The method would be validated for linearity, accuracy, precision, and sensitivity. The limit of detection (LOD) and limit of quantification (LOQ) would be established to define the lower boundaries of reliable measurement. For instance, a validated method could achieve an LOQ of 0.5 ng/mL in a complex matrix. The data below illustrates typical validation parameters for such a method.

Interactive Data Table: Hypothetical UHPLC-MS/MS Method Validation for this compound

ParameterResult
Linearity (r²)>0.999
Accuracy (%)95-105
Precision (RSD%)<5
Limit of Detection (LOD)0.1 ng/mL
Limit of Quantification (LOQ)0.5 ng/mL
Retention Time (min)3.2

Spectroscopic Methods for High-Throughput Screening and Detection

Spectroscopic methods are invaluable for the rapid screening and detection of target compounds in a large number of samples. longdom.org These techniques are based on the interaction of electromagnetic radiation with matter. saylor.org For high-throughput screening (HTS) of this compound, techniques such as UV-Visible spectroscopy and fluorescence spectroscopy could be employed. nih.govdanaher.com

UV-Visible spectroscopy is a straightforward and cost-effective method for the preliminary detection of chromophore-containing compounds like this compound. By measuring the absorbance of light at a specific wavelength, it is possible to quickly estimate the concentration of the compound in a sample. While not as selective as mass spectrometry, its simplicity and speed make it suitable for initial screening assays. oup.com

Fluorescence spectroscopy offers higher sensitivity and selectivity than UV-Visible spectroscopy for fluorescent compounds. If this compound possesses native fluorescence or can be derivatized with a fluorescent tag, this method can be a powerful tool for high-throughput screening. The selection of appropriate excitation and emission wavelengths is critical to maximize the signal-to-noise ratio and avoid interference from other fluorescent molecules in the sample.

Detailed Research Findings:

In a hypothetical high-throughput screening campaign to identify natural sources of this compound, a UV-Vis spectrophotometric method could be developed for use in a microplate format. The method would be optimized for wavelength selection, solvent compatibility, and linearity. The table below presents plausible data from such a screening assay.

Interactive Data Table: Hypothetical UV-Vis Spectroscopic Data for this compound

ParameterValue
Wavelength of Max. Absorbance (λmax)280 nm
Molar Absorptivity (ε)12,000 M⁻¹cm⁻¹
Linear Range (µg/mL)1 - 50
Correlation Coefficient (r²)>0.995

Bioanalytical Methods for In Vitro Sample Analysis

Bioanalytical methods are essential for studying the behavior of a compound in a biological context. wuxiapptec.com These methods are used to measure the concentration of a compound and its metabolites in biological matrices such as plasma, serum, and cell culture media. syngeneintl.com For the in vitro analysis of this compound, validated bioanalytical methods are crucial for pharmacokinetic and pharmacodynamic studies. mdpi.com

The development of a bioanalytical method for this compound would likely involve liquid chromatography-tandem mass spectrometry (LC-MS/MS) due to its high sensitivity and selectivity, which are necessary for accurately measuring low concentrations in complex biological samples. ijsat.org Sample preparation is a critical step in bioanalytical methods to remove interfering substances from the matrix. Techniques such as protein precipitation, liquid-liquid extraction, or solid-phase extraction would be optimized to ensure high recovery of this compound and a clean sample for analysis.

Method validation according to regulatory guidelines is a prerequisite for the use of a bioanalytical method in formal studies. wuxiapptec.com This includes demonstrating the method's accuracy, precision, selectivity, stability, and matrix effect.

Detailed Research Findings:

A hypothetical in vitro study investigating the metabolism of this compound in liver microsomes would require a validated bioanalytical method to measure its disappearance over time. The results would be used to determine key metabolic parameters. The table below shows representative data that could be generated from such an experiment.

Interactive Data Table: Hypothetical In Vitro Metabolic Stability of this compound

Time (min)This compound Concentration (µM)% Remaining
01.00100
50.8585
150.6060
300.3535
600.1010

Future Perspectives in Toddanone Academic Research

Exploration of Undiscovered Biological Activities and Therapeutic Targets

While initial research has highlighted some biological activities of Toddanone, a comprehensive understanding of its full therapeutic potential requires further exploration. Future academic research will focus on identifying novel biological activities beyond those already reported. This could involve high-throughput screening against a wider range of biological targets and disease models. For instance, given its source in traditional medicine used for various ailments, investigating its effects on other infectious diseases, metabolic disorders, or neurological conditions could reveal new therapeutic applications. nih.gov Identifying the specific molecular targets through which this compound exerts its effects is crucial for rational drug design and development. This will involve detailed mechanistic studies to understand its interactions with cellular pathways and proteins. Research has already indicated interactions with HIV-1 reverse transcriptase and potential targets related to Alzheimer's disease, such as acetylcholinesterase and amyloid beta aggregation. phcog.commdpi.com Future work will aim to validate these targets and discover others.

Integration of Advanced Computational and In Vitro Screening Paradigms

To accelerate the discovery of new biological activities and therapeutic targets, future research on this compound will increasingly integrate advanced computational and in vitro screening paradigms. Computational methods, such as molecular docking and virtual screening, can predict the binding affinity of this compound to a vast array of potential protein targets, narrowing down the candidates for experimental validation. phcog.commdpi.comrsc.org Studies have already utilized molecular docking to explore this compound's interaction with HIV-1 reverse transcriptase. phcog.com The application of more sophisticated algorithms and larger biological databases will enhance the predictive power of these approaches. Complementing computational studies, high-throughput in vitro screening platforms will enable rapid testing of this compound against multiple cell lines, enzymes, and receptors. nih.govnih.gov The integration of these paradigms will create efficient pipelines for identifying promising biological activities and targets, as illustrated in the general trend of drug discovery research.

Sustainable Sourcing and Production for Research Scale-Up

As academic interest in this compound grows and potential applications are identified, the need for sustainable sourcing and production methods for research scale-up becomes critical. This compound is isolated from Toddalia asiatica, a medicinal plant. medchemexpress.com Ensuring a sustainable supply of the plant material is essential to support larger-scale research efforts without negatively impacting natural populations. This could involve investigating optimized cultivation techniques for Toddalia asiatica or exploring alternative, more sustainable sources if feasible. stanford.edumdpi.comresearchgate.netresearchgate.net Furthermore, developing efficient and scalable extraction and purification methods for this compound from the plant material is necessary to provide sufficient quantities for extensive in vitro and in vivo studies. anl.govcurapath.comvttresearch.comresearchgate.net Research into synthetic or semi-synthetic routes for this compound production could also offer a sustainable alternative to direct plant extraction, reducing reliance on natural resources and ensuring a consistent supply for academic research and potential preclinical studies.

Q & A

Q. How can researchers validate Toddanone's binding affinity to target enzymes (e.g., HIV-1 reverse transcriptase) using computational methods?

Methodological Answer:

  • Perform molecular docking simulations with software like AutoDock Vina or Schrödinger Suite, using crystal structures of the target enzyme (e.g., PDB ID 1RT for HIV-1 RT). Validate results via molecular dynamics (MD) simulations (20–50 ns) to assess binding stability through metrics like RMSD (<2.0 Å) and hydrogen bond occupancy .
  • Compare binding free energy (ΔG) values using MM-PBSA/GBSA calculations. Cross-validate with experimental techniques like surface plasmon resonance (SPR) to confirm in silico predictions .

Q. What experimental protocols are recommended for isolating this compound from natural sources (e.g., Toddalia asiatica) for pharmacological assays?

Methodological Answer:

  • Use column chromatography (silica gel or Sephadex LH-20) with solvent gradients (e.g., hexane:ethyl acetate 9:1 to 1:1) for initial purification. Confirm purity via HPLC (C18 column, UV detection at 254 nm) and structural elucidation via NMR (¹H, ¹³C) and HRMS .
  • Standardize extraction yields (e.g., 0.2–0.5% w/w) and document solvent residues to ensure reproducibility .

Q. How should researchers design in vitro assays to evaluate this compound’s inhibitory effects on viral enzymes?

Methodological Answer:

  • Use enzyme inhibition assays (e.g., HIV-1 RT inhibition) with positive controls (e.g., zidovudine). Optimize reaction conditions: pH 7.4, 37°C, and substrate concentrations (e.g., 10 µM dNTPs). Calculate IC₅₀ values via dose-response curves (3–5 replicates) .
  • Include cytotoxicity assays (e.g., MTT on HEK293 cells) to rule out nonspecific effects. Report selectivity indices (IC₅₀/CC₅₀) .

Advanced Research Questions

Q. How can contradictory data on this compound’s bioactivity (e.g., varying IC₅₀ values across studies) be resolved?

Methodological Answer:

  • Conduct meta-analysis of published IC₅₀ values, accounting for variables like assay conditions (pH, temperature), enzyme isoforms, and purity of this compound (>95% recommended). Use statistical tools (ANOVA, Bland-Altman plots) to identify outliers and systemic biases .
  • Replicate key studies under standardized protocols (e.g., NIH Guidelines) and publish raw data for transparency .

Q. What strategies optimize this compound’s stability in pharmacokinetic studies?

Methodological Answer:

  • Perform accelerated stability testing (40°C/75% RH for 6 months) with HPLC monitoring. Identify degradation products via LC-MS and modify formulations (e.g., PEGylation or liposomal encapsulation) to enhance half-life .
  • Use in silico ADMET predictors (e.g., SwissADME) to pre-screen for metabolic vulnerabilities (e.g., CYP450 interactions) .

Q. How can molecular dynamics (MD) simulations elucidate this compound’s mechanism of action when experimental data is limited?

Methodological Answer:

  • Run 100–200 ns MD simulations (GROMACS/AMBER) to analyze ligand-protein interactions, including hydrogen bond dynamics, hydrophobic contacts, and conformational changes. Quantify binding energy contributions per residue (MM-PBSA) and validate with mutagenesis studies .
  • Compare results with analogous compounds (e.g., toddanol) to identify structure-activity relationships (SAR) .

Q. What statistical approaches are suitable for analyzing dose-dependent effects of this compound in multi-omics studies?

Methodological Answer:

  • Apply pathway enrichment analysis (Gene Ontology, KEGG) to transcriptomic/proteomic data. Use multivariate regression to correlate dose levels with pathway activation (p<0.05, FDR correction). Tools: MetaboAnalyst, STRING .
  • Address batch effects via ComBat normalization and validate findings with orthogonal assays (e.g., qPCR for gene expression) .

Methodological Frameworks for Contradiction Analysis

Q. How to address discrepancies between computational predictions and experimental results for this compound’s efficacy?

  • Step 1: Audit simulation parameters (e.g., force fields, solvation models). Re-run docking with explicit solvent and compare with experimental IC₅₀ .
  • Step 2: Validate false negatives/positives via SPR or isothermal titration calorimetry (ITC) to measure binding kinetics (kₐ, kₐ) .

Data Presentation Guidelines

  • Tables: Include raw data (e.g., docking scores, IC₅₀ values) in appendices. Highlight processed data (mean ± SD, n≥3) in the main text .
  • Figures: Use PyMOL for protein-ligand interaction diagrams; label residues involved in H-bonds/hydrophobic contacts .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.